Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is a compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- can be achieved through several methods. One common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. This method typically includes the use of trifluoromethyl copper as an active species, which undergoes nucleophilic substitution reactions . Another method involves the direct introduction of a trifluoromethyl group using reagents such as trifluoromethyl trimethylsilane .
Industrial Production Methods
Industrial production of this compound often involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone . These reagents facilitate the introduction and modification of the trifluoromethyl group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine oxides .
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in the synthesis of crop-protection products.
3,5-Bis(trifluoromethyl)pyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is unique due to the presence of both a trifluoromethyl group and a pyrazolyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
588717-60-6 |
---|---|
Molekularformel |
C9H6F3N3 |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h1-6H |
InChI-Schlüssel |
ZRDYPNPOVQTYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.